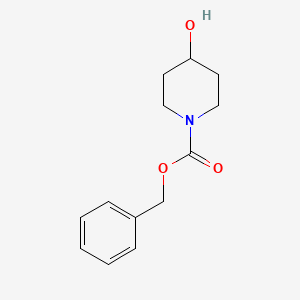

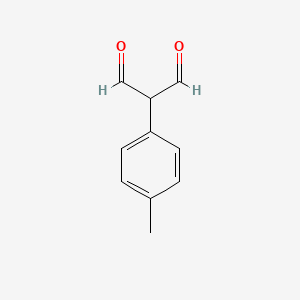

4-((5-溴嘧啶-2-基)氧基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" is a chemical entity that appears to be related to various research areas, including the synthesis of luminescent materials, pharmaceuticals, and liquid crystal technology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of antipyrine derivatives involves the use of halo-substituted benzamides and is characterized by good yields and spectroscopic characterization . Similarly, the synthesis of luminescent benzonitriles with bent-core structures is achieved through a series of reactions, starting with alkoxyphenyl and methoxypyridine ring systems . These methods suggest that the synthesis of "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" could also involve multi-step reactions, possibly starting with bromopyrimidine and benzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" is often characterized using X-ray crystallography, which reveals details about the crystalline structure and intermolecular interactions . For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions . The molecular structure of luminescent benzonitriles shows non-planar unsymmetrical bent structures with nonconventional H-bond interactions . These findings suggest that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also exhibit a complex molecular structure with specific intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds containing pyrimidine and benzonitrile groups can be diverse. For example, aminopyrimidines can be synthesized from benzopyrans through reactions that involve the loss of benzonitrile . Additionally, bromomethyl-substituted pyrimidine derivatives can undergo aldol condensation reactions . These studies indicate that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also participate in various chemical reactions, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined using techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) . These techniques reveal properties such as liquid crystalline behavior and phase transitions. The photophysical properties of similar compounds show that they can be good blue emitting materials with specific absorption and emission bands . The electrochemical properties, such as band gaps and energy levels, can be determined through studies like cyclic voltammetry . These insights suggest that "4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile" may also exhibit unique physical and chemical properties that could be relevant for applications in materials science and electronics.

科学研究应用

Selective Androgen Receptor Modulators (SARMs)

- A study by Aikawa et al. (2017) investigated derivatives of 4-(pyrrolidin-1-yl)benzonitrile as selective androgen receptor modulators (SARMs). They found that certain derivatives exhibited anabolic effects on muscles and the CNS while having neutral effects on the prostate.

Anticancer Activity

- Bera et al. (2021) synthesized a tridentate NNN ligand involving a benzonitrile derivative and evaluated its anticancer activity against U937 human monocytic cells, finding potential anticancer activity Bera et al. (2021).

Pharmaceutical Synthesis

- The research by Hou et al. (2017) highlights the use of a benzonitrile derivative in the stereospecific scale-up synthesis of a selective S1P1 receptor agonist, indicating its role in pharmaceutical synthesis.

Antimicrobial Activity

- Kumar et al. (2022) explored the conversion of benzonitrile derivatives in the synthesis of compounds screened for antibacterial and antifungal activity, demonstrating antimicrobial potential Kumar et al. (2022).

Liquid Crystalline Behavior and Photophysical Properties

- A study by Ahipa et al. (2014) synthesized a series of luminescent benzonitrile derivatives and investigated their liquid crystalline behavior, revealing potential for mesogenic applications and blue light emission.

Electrolyte Additive for Batteries

- Huang et al. (2014) utilized a benzonitrile derivative as an electrolyte additive in high voltage lithium-ion batteries, showing improved cyclic stability and battery performance Huang et al. (2014).

安全和危害

The safety information for “4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

属性

IUPAC Name |

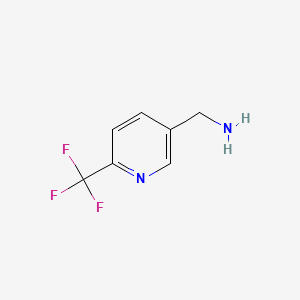

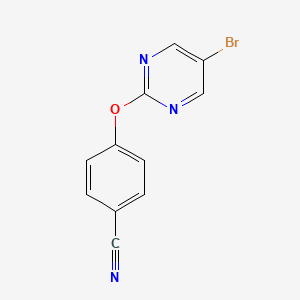

4-(5-bromopyrimidin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXPHIQLKAJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392086 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile | |

CAS RN |

887430-98-0 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)